![molecular formula C14H10N2O3S B5538073 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

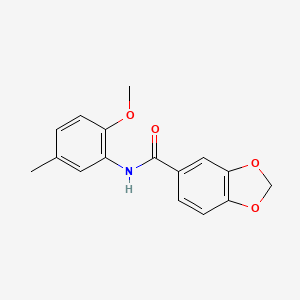

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

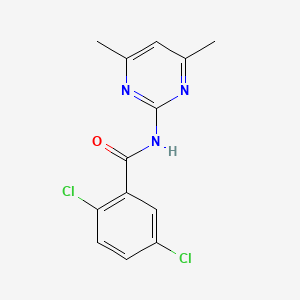

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in organic and medicinal chemistry due to its structural complexity and potential biological activities.

Synthesis Analysis

- Novel derivatives of this compound have been synthesized using various methods. Bhavsar et al. (2011) reported the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives and evaluated them for anti-HIV activity (Bhavsar et al., 2011).

- Čačić et al. (2009) described the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, showcasing the versatility in synthesizing related compounds (Čačić et al., 2009).

Molecular Structure Analysis

- The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been reported by Galushchinskiy et al. (2017), providing insights into the molecular conformation and arrangement (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

- Shah et al. (2016) focused on synthesizing novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives and exploring their reactions and properties (Shah et al., 2016).

- Sukdolak et al. (2004) reported the Hantzsch reaction of related chromen-2-one compounds, which is crucial in understanding the chemical behavior of these compounds (Sukdolak et al., 2004).

Physical Properties Analysis

- The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of these compounds in different environments. Unfortunately, specific studies on these aspects of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide were not identified in the literature.

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability, and functional group analysis, are crucial for understanding the compound's potential applications and interactions. Wang et al. (2010) synthesized similar N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, providing insights into the compound's chemical properties (Wang et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

A study utilized ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating a method for producing compounds with significant cytotoxic activity against human keratinocytes (HaCaT cells). This approach highlights the chemical versatility and potential bioactivity of compounds structurally related to 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Gomha & Khalil, 2012). Another research focused on the synthesis of new coumarins complemented by quantum chemical studies to understand their molecular orbitals, providing insights into the electronic structure and reactivity of such compounds (Al-Amiery et al., 2016).

Antibacterial and Antimicrobial Effects

Research has synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This underscores the potential of such compounds in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activity

A study on Schiff’s bases and thiazolidine-4-ones derived from coumarin compounds showed excellent antioxidant activity, comparing favorably with ascorbic acid. This suggests the utility of coumarin-thiazol derivatives in mitigating oxidative stress (Čačić et al., 2010).

Anti-HIV Activity

Novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1. This highlights the potential of such compounds in HIV treatment strategies (Bhavsar et al., 2011).

Mecanismo De Acción

Direcciones Futuras

The biological importance of substituted coumarins and acetohydrazide has stimulated intensive research work for the synthesis of many members of this class of compounds . Future research may focus on exploring the potential biological activities of these compounds and their applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c15-12(17)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)19-14(9)18/h1-5,7H,6H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNXCXJNETXMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)